tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butyl group, dimethyl groups, and a 3-phenylprop-2-en-1-yloxy group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane can be achieved through various synthetic routes. One common method involves the reaction of tert-butyl(dimethyl)silanol with 3-phenylprop-2-en-1-ol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require the use of a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, continuous flow reactors may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may yield silanes with different substituents.
Substitution: The compound can participate in substitution reactions, where the 3-phenylprop-2-en-1-yloxy group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes. These products can be further utilized in various applications, including the synthesis of advanced materials and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound can be employed in the development of bioactive molecules and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane involves its interaction with various molecular targets and pathways. The compound can act as a silylating agent, modifying the chemical properties of other molecules by introducing silicon-containing groups. This modification can enhance the stability, solubility, and reactivity of the target molecules, making them suitable for specific applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl(dimethyl)(3-methylphenoxy)silane
- tert-Butyldimethyl(2-propynyloxy)silane
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
Uniqueness
tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane is unique due to its specific structural features, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
71700-50-0 |
---|---|
Molekularformel |
C15H24OSi |
Molekulargewicht |
248.43 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(3-phenylprop-2-enoxy)silane |
InChI |
InChI=1S/C15H24OSi/c1-15(2,3)17(4,5)16-13-9-12-14-10-7-6-8-11-14/h6-12H,13H2,1-5H3 |
InChI-Schlüssel |
GSKRPGYXNJEHTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.